1,000-Fold Integrin Subtype Selectivity for αvβ6 Over αvβ3, αvβ5, and α5β1
NAVPNLRGDLQVLAQKVART inhibited αvβ6–ligand binding with an IC50 of 3 nmol/L in flow cytometry and ELISA assays, while showing no detectable inhibition of the closely related RGD-directed integrins αvβ3, αvβ5, and α5β1 at concentrations up to 3,000 nmol/L, yielding an experimentally determined selectivity window of at least 1,000-fold [1]. This stands in marked contrast to the pan-αv small-molecule inhibitor CWHM-12, which exhibits IC50 values of 0.2 nM (αvβ8), 0.8 nM (αvβ3), 1.5 nM (αvβ6), and 1.8 nM (αvβ1), giving CWHM-12 a selectivity ratio of only approximately 2–9-fold across αv integrin subtypes . Cilengitide, a cyclic RGD pentapeptide, similarly lacks αvβ6 selectivity, showing IC50 values of 0.54 nM for αvβ3, 8 nM for αvβ5, and 15.4 nM for α5β1 in standardized solid-phase binding assays [2].
| Evidence Dimension | Integrin subtype selectivity (αvβ6 vs. αvβ3, αvβ5, α5β1) |
|---|---|
| Target Compound Data | IC50 = 3 nM for αvβ6; no inhibition of αvβ3, αvβ5, α5β1 at 3,000 nM |
| Comparator Or Baseline | CWHM-12: IC50 = 1.5 nM (αvβ6), 0.8 nM (αvβ3), 1.8 nM (αvβ1), 0.2 nM (αvβ8). Cilengitide: IC50 = 0.54 nM (αvβ3), 8 nM (αvβ5), 15.4 nM (α5β1) |
| Quantified Difference | A20FMDV2: ≥1,000-fold selectivity for αvβ6. CWHM-12: ~2–9-fold selectivity across αv subtypes. Cilengitide: non-selective, preferential for αvβ3. |
| Conditions | Flow cytometry (αvβ6-transfected cells), ELISA-based solid-phase integrin binding assay |
Why This Matters
When the experimental or clinical objective demands αvβ6-specific signal without confounding contributions from αvβ3, αvβ5, or α5β1—such as in tumour imaging, target-occupancy quantification, or selective drug delivery—NAVPNLRGDLQVLAQKVART provides ≥1,000-fold discrimination, whereas pan-αv inhibitors or generic RGD peptides cannot distinguish between receptor subtypes.
- [1] Hausner SH, DiCara D, Marik J, Marshall JF, Sutcliffe JL. Use of a Peptide Derived from Foot-and-Mouth Disease Virus for the Noninvasive Imaging of Human Cancer: Generation and Evaluation of 4-[18F]Fluorobenzoyl A20FMDV2 for In vivo Imaging of Integrin αvβ6 Expression with Positron Emission Tomography. Cancer Res. 2007;67(16):7833-7840. doi:10.1158/0008-5472.CAN-07-1026 View Source
- [2] Kapp TG, Rechenmacher F, Neubauer S, Maltsev OV, Cavalcanti-Adam EA, Zarka R, et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Sci Rep. 2017;7:39805. Table 1: cilengitide IC50 values for αvβ3 (0.54 nM), αvβ5 (8 nM), α5β1 (15.4 nM). doi:10.1038/srep39805 View Source
